molecular formula C6H6Na12O24P6 B033945 Sodium phytate CAS No. 17211-15-3

Sodium phytate

Cat. No. B033945
CAS RN: 17211-15-3
M. Wt: 923.82 g/mol
InChI Key: KETSPIPODMGOEJ-UHFFFAOYSA-B
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Description

Synthesis Analysis

Sodium phytate is often synthesized from phytic acid, which is extracted from plant sources. One innovative method involves the use of sodium phytate as an electrolyte for micro-arc oxidation (MAO) on Ti6Al4V alloy, demonstrating its role in forming coatings on materials (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of sodium phytate is elucidated through single crystal X-ray analysis, revealing its hexaorthophosphate ester structure. The structure showcases axially disposed phosphates with specific stereochemistry, indicating its complex molecular arrangement and explaining its chelating properties (Blank et al., 1971).

Chemical Reactions and Properties

Sodium phytate forms complexes with metal ions, highlighting its potential as a depressant in flotation separation processes, such as in the selective separation of scheelite from calcite. This is due to its ability to chelate with metal ions, preventing their interaction with other reagents (Chen et al., 2018).

Physical Properties Analysis

The biocompatibility of sodium phytate, especially when used in coatings developed through MAO processes, demonstrates its physical properties conducive to medical and dental applications. The coatings exhibit properties that meet the demands of implant materials, suggesting the physical stability and suitability of sodium phytate in these contexts (Zhang et al., 2015).

Chemical Properties Analysis

Sodium phytate's chemical properties, particularly its interaction with proteins and metals, underline its role in various biological and chemical processes. Its ability to bind electrostatically with positively charged proteins and to form complexes with metals indicates a versatile chemical behavior that impacts processes ranging from mineral absorption in biological systems to the structural stability of proteins (Bye et al., 2013).

Scientific Research Applications

1. Dental Care Applications

Sodium phytate shows promise in dental care, particularly for stain removal in teeth. A study by Milleman et al. (2018) revealed that sodium phytate-containing dentifrice was effective in reducing dental stains compared to a reference dentifrice. This suggests its potential as an additive in toothpaste formulations for improved stain control.

Safety And Hazards

Sodium phytate is generally safe but should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Prevent concentration in hollows and sumps . DO NOT enter confined spaces until the atmosphere has been checked .

properties

IUPAC Name

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETSPIPODMGOEJ-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na12O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938091
Record name Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phytate

CAS RN

17211-15-3, 14306-25-3
Record name Phytate persodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTATE PERSODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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